TH287

描述

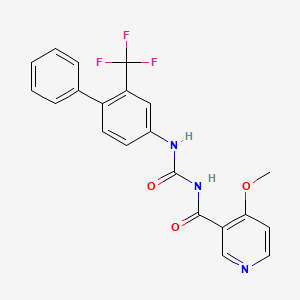

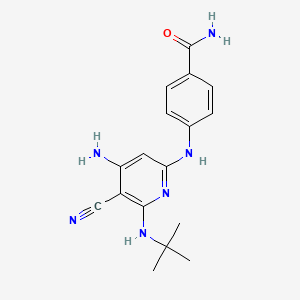

TH287 是一种有效且选择性的 MutT 同源物 1 (MTH1) 抑制剂,也称为 Nudix 水解酶 1 (NUDT1)。MTH1 是一种水解氧化核苷酸的酶,阻止其掺入 DNA,从而保护细胞免受氧化损伤。This compound 因其选择性靶向癌细胞而保留正常细胞的能力,有望成为一种化疗剂 .

作用机制

TH287 通过抑制 MTH1 的活性发挥其作用。该化合物与 MTH1 的活性位点结合,与 Asn33 和 Asp119 等关键氨基酸形成氢键。这种结合将酶稳定在封闭构象中,阻止其水解氧化核苷酸。结果,氧化核苷酸在癌细胞中积累,导致 DNA 损伤和细胞死亡 .

生化分析

Biochemical Properties

TH287 plays a pivotal role in biochemical reactions by targeting and inhibiting the activity of MTH1. MTH1 is responsible for hydrolyzing oxidized nucleoside triphosphates, such as 8-oxo-dGTP, into their corresponding monophosphates, thus preventing their incorporation into DNA. The inhibition of MTH1 by this compound leads to the accumulation of oxidized nucleotides, which can cause DNA damage and cell death in cancer cells. This compound maintains significant hydrogen bonds with key amino acids in the MTH1 binding site, such as Asn33 and Asp119, stabilizing the binding site and inducing a closed conformation of the enzyme .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, this compound induces oxidative stress by increasing the levels of reactive oxygen species (ROS), leading to oxidative DNA damage. This compound also disrupts mitochondrial homeostasis, causing an accumulation of dysfunctional mitochondria and a shift towards glycolysis for energy production. Additionally, this compound has been shown to cause mitotic arrest, further undermining cell survival and proliferation . These effects collectively contribute to the antitumor activity of this compound.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of MTH1, where it forms stable hydrogen bonds with key residues such as Asn33 and Asp119. This binding stabilizes the enzyme in a closed conformation, effectively inhibiting its activity. By preventing MTH1 from hydrolyzing oxidized nucleotides, this compound promotes the incorporation of these damaged nucleotides into DNA, leading to increased DNA damage and cell death. Additionally, this compound has been found to target tubulin, contributing to its antitumor effects by disrupting microtubule dynamics and inducing mitotic arrest .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound induces a rapid increase in oxidative stress and DNA damage in cancer cells. Over time, the accumulation of dysfunctional mitochondria and the shift towards glycolysis become more pronounced. Long-term exposure to this compound can lead to sustained mitotic arrest and a decrease in cell viability. The stability and degradation of this compound in vitro and in vivo have been studied, with findings indicating that the compound remains stable and retains its inhibitory activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits MTH1 activity and induces oxidative stress in tumor cells without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including increased oxidative DNA damage and apoptosis in normal cells. Threshold effects have been observed, where a certain dosage is required to achieve the desired antitumor activity without causing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the detoxification of oxidized nucleotides. By inhibiting MTH1, this compound prevents the hydrolysis of oxidized nucleoside triphosphates, leading to their accumulation and incorporation into DNA. This disruption of nucleotide metabolism results in increased DNA damage and cell death in cancer cells. The metabolic flux and levels of metabolites are significantly altered in the presence of this compound, further contributing to its antitumor effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound exhibits high affinity for MTH1, allowing it to effectively target and inhibit the enzyme in cancer cells. In vivo studies have shown that this compound can penetrate the blood-brain barrier and accumulate in brain tissues, making it a potential candidate for treating brain tumors. The distribution of this compound in other tissues, such as the kidney and heart, has also been observed, with rapid clearance from these organs .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with MTH1 and other target proteins. The compound’s activity is influenced by its localization, as it needs to be in close proximity to MTH1 to exert its inhibitory effects. Post-translational modifications and targeting signals may play a role in directing this compound to specific cellular compartments, enhancing its efficacy in inhibiting MTH1 and inducing oxidative stress in cancer cells .

准备方法

合成路线和反应条件

TH287 的合成涉及多个步骤,从制备核心嘧啶结构开始。关键步骤包括:

嘧啶核的形成: 这通常是通过合适的醛和胍衍生物之间的缩合反应实现的。

二氯苯基的引入: 此步骤涉及使用适当的试剂和催化剂用二氯苯基取代嘧啶环上的氢原子。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

间歇反应: 使用大规模间歇反应来合成中间体化合物。

纯化: 使用结晶和色谱等技术对中间体和最终产物进行纯化。

质量控制: 对最终产品进行严格的质量控制措施,以确保纯度和一致性.

化学反应分析

反应类型

TH287 经历几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成各种氧化衍生物。

还原: 还原反应可以将 this compound 转换为其还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤化剂和催化剂.

主要产物

科学研究应用

TH287 在科学研究中具有广泛的应用,包括:

相似化合物的比较

TH287 与其他 MTH1 抑制剂,如 TH588 和 TH650 相比较。关键差异包括:

This compound: 由于其甲基取代,表现出最高的抑制活性,IC50 为 0.8 nM。

TH588: 具有环丙基取代,导致抑制活性略有降低(IC50 为 5.0 nM)。

这些比较突出了 this compound 的独特结构特征,这些特征有助于其作为 MTH1 抑制剂的高效力和选择性。

属性

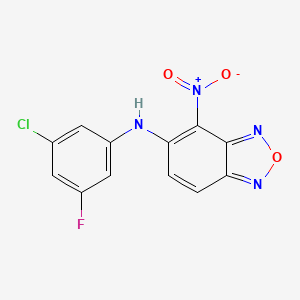

IUPAC Name |

6-(2,3-dichlorophenyl)-4-N-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4/c1-15-9-5-8(16-11(14)17-9)6-3-2-4-7(12)10(6)13/h2-5H,1H3,(H3,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWCXPXBBITYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1)C2=C(C(=CC=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609960-30-6 | |

| Record name | TH-287 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609960306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TH-287 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6DCB5MSM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: TH287 is a potent and selective inhibitor of the enzyme MutT homolog 1 (MTH1). [, , ] MTH1 normally functions to sanitize the cellular nucleotide pool by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP, preventing their incorporation into DNA. [, ] By inhibiting MTH1, this compound allows the accumulation of oxidized dNTPs, leading to DNA damage and ultimately cell death, particularly in cancer cells. [, , ]

ANone: this compound is a small molecule with the chemical name 6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine. While the provided abstracts do not explicitly state its molecular formula and weight, these can be deduced from its chemical structure:

A: Yes, this compound has demonstrated anti-tumor activity in preclinical studies. In vitro, this compound inhibits the proliferation of various cancer cell lines, including glioblastoma, gastric cancer, and bladder cancer cells. [, , ] In vivo, this compound exhibits therapeutic responses in patient-derived mouse xenografts. []

A: While the provided abstracts do not specifically address resistance mechanisms to this compound, research suggests that the existence of MTH1-independent 8-oxodGTPase activity in cancer cells could potentially contribute to resistance by compensating for the inhibition of MTH1. []

A: One abstract mentions the development and validation of a method for quantifying this compound in mice plasma for pharmacokinetic studies, although the specific technique is not described. [] High-performance liquid chromatography (HPLC) is used to assess the purity of recombinant hMTH1 protein used in activity assays with this compound. []

ANone: The provided abstracts primarily focus on the preclinical development of this compound and do not present detailed information about its toxicological profile or long-term effects.

A: Researchers have explored the use of pH-sensitive polymeric nanoparticles for the co-delivery of this compound with the anticancer drug sodium arsenite for oral squamous cell carcinoma. [] Another study reports utilizing hyaluronic acid-based mesoporous silica nanoparticles to deliver this compound and MDR1 siRNA for oral cancer treatment. [] These strategies aim to improve the delivery and efficacy of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B611257.png)

![4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol](/img/structure/B611261.png)